Genkwadaphnin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Chemical Reactions Analysis

Genkwadaphnin undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Genkwadaphnin has been extensively studied for its potential therapeutic applications:

Immunomodulatory: It induces IFN-γ production in natural killer cells via the PKD1/NF-κB/STAT1 dependent pathway.

Anti-inflammatory: It plays a role in reducing inflammation by modulating inflammatory cytokines.

Other Applications:

Mechanism of Action

Genkwadaphnin exerts its effects through several molecular pathways:

Cholesterol Biosynthesis Inhibition: It blocks DHCR24-mediated cholesterol biosynthesis, affecting lipid rafts formation and inhibiting cancer cell growth and invasion.

IFN-γ Production: It activates the PKD1/NF-κB/STAT1 pathway, leading to increased IFN-γ production in natural killer cells.

Apoptosis Induction: It induces apoptosis in cancer cells through various molecular mechanisms.

Comparison with Similar Compounds

Genkwadaphnin is unique among daphnane diterpenes due to its specific biological activities. Similar compounds include:

- Pimelotide A

- Yuanhuafine

- Yuanhuadine

- Genkwadane E

- Yuanhuapine

- Yuanhualine

These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials.

Biological Activity

Genkwadaphnin (GD) is a daphnane diterpene ester primarily derived from plants in the Daphne genus, particularly Daphne genkwa. This compound has garnered attention for its diverse biological activities, especially in the context of cancer treatment and immune modulation. This article synthesizes current research findings, pharmacological data, and case studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Sources

This compound is characterized by its unique daphnane structure, which contributes to its biological properties. It has been isolated from various species, including:

- Daphne genkwa

- Dendrostellera lessertii

- Daphne odorata

- Gnidia latifolia

- Gnidia glaucus

Anticancer Effects

This compound exhibits significant anticancer properties, particularly against hepatocellular carcinoma (HCC), human colon cancer, squamous cell carcinoma, and leukemia. Key findings include:

- Inhibition of HCC Growth : GD has been shown to inhibit the growth and invasion of HCC cells both in vitro and in vivo. It achieves this by suppressing the expression and activity of 3β-hydroxysteroid-Δ24 reductase (DHCR24), a critical enzyme in cholesterol biosynthesis that plays a role in lipid raft formation .

- Mechanism of Action : The inhibition of DHCR24 leads to altered cholesterol levels and disrupted lipid rafts, which are essential for cancer cell proliferation and survival .

Immune Modulation

This compound also plays a role in enhancing immune responses:

- Natural Killer (NK) Cell Activation : GD has been reported to induce interferon-gamma (IFN-γ) production via the PKD1/NF-κB/STAT1 signaling pathway, promoting NK cell activity and enhancing immune surveillance against tumors .

- Cytokine Regulation : It modulates inflammatory cytokines, contributing to its potential as an anti-inflammatory agent .

In Vitro Studies

In vitro studies have demonstrated that this compound can trigger apoptosis in cancer cells through various pathways:

- Cell Lines Tested : Research has utilized several cancer cell lines, including Hep3B (HCC) and SW620 (colon cancer), showing IC50 values ranging from 3.0 to 6.5 µM for cytotoxic effects .

In Vivo Studies

Animal models have further validated the efficacy of this compound:

- BALB/c Nude Mice : In vivo experiments using BALB/c nude mice showed that GD significantly reduced tumor growth associated with HCC, highlighting its therapeutic potential .

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

- Hepatocellular Carcinoma : A study reported that patients treated with compounds derived from Daphne genkwa exhibited improved outcomes compared to controls, suggesting the potential for GD as part of a combination therapy regimen .

- Leukemia Treatment : Clinical observations indicated that GD could enhance the efficacy of traditional leukemia treatments by targeting specific cellular pathways involved in tumor growth .

Summary Table of Biological Activities

Properties

CAS No. |

55073-32-0 |

|---|---|

Molecular Formula |

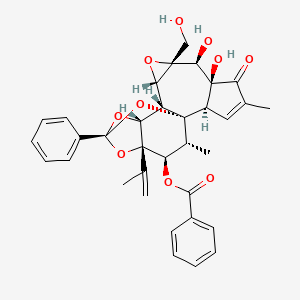

C34H34O10 |

Molecular Weight |

602.6 g/mol |

IUPAC Name |

[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate |

InChI |

InChI=1S/C34H34O10/c1-17(2)32-25(40-28(37)20-11-7-5-8-12-20)19(4)33-22-15-18(3)24(36)31(22,39)29(38)30(16-35)26(41-30)23(33)27(32)42-34(43-32,44-33)21-13-9-6-10-14-21/h5-15,19,22-23,25-27,29,35,38-39H,1,16H2,2-4H3/t19-,22-,23+,25-,26+,27-,29-,30+,31-,32+,33+,34-/m1/s1 |

InChI Key |

QKMXESBAFIKRAD-MGAVNPOISA-N |

SMILES |

CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C8=CC=CC=C8 |

Isomeric SMILES |

C[C@@H]1[C@H]([C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5([C@@H]([C@@]6([C@H]4O6)CO)O)O)C)O[C@](O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C8=CC=CC=C8 |

Canonical SMILES |

CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C8=CC=CC=C8 |

Synonyms |

genkwadaphnin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.